2-Amino-6-methoxypyrimidin-4-ol
Overview
Description
2-Amino-6-methoxypyrimidin-4-ol is a chemical compound with the CAS Number: 59081-28-6. It has a molecular weight of 141.13 . The IUPAC name for this compound is 2-amino-6-methoxypyrimidin-4 (3H)-one .
Synthesis Analysis
The synthesis of 2-amino-4,6-dimethoxypyrimidine (ADM) has been reported from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring .Scientific Research Applications
Synthetic Innovation and Optimization
2-Amino-4-methoxypyrimidine, closely related to 2-Amino-6-methoxypyrimidin-4-ol, has undergone synthetic innovation for industrial production. This compound was prepared through a methoxylation reaction, leading to a process that is more cost-effective, easier, and yields higher results, making it suitable for industrial applications (Ju Xiu-lian, 2009).
Solubility and Thermodynamics
The solubility of 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents was studied, revealing an increase in solubility with temperature. This study provides essential data for understanding the compound's behavior in different solvents, which is crucial for its application in various scientific fields (Ganbing Yao et al., 2017).
Hydrogen Bonding and Tautomerization
Research on hydrogen bonding and amino-imino tautomerization in compounds like 2-amino-6-methoxypyrimidine showed significant insights into their molecular interactions. These findings are vital for understanding the compound's chemical behavior, especially in complex chemical environments (T. Kitamura et al., 2007).
Luminescence Properties
The luminescence properties of 4-amino-2-methoxypyrimidine, a structurally similar compound, indicate its potential in photochemical applications. This research enhances the understanding of the photochemical reactions and properties of related pyrimidine derivatives (A. G. Szabo & K. Berens, 1975).
Molecular Structure Analysis
Studies on 2-amino-4-chloro-6-methoxypyrimidine using DFT/B3LYP/6-311++G(df,pd) theory provided detailed insights into its molecular structure, atomic charges, and vibrational frequencies. Such analyses are critical for understanding the compound's chemical properties and potential applications (Z. Cinar et al., 2013).
Antimicrobial Activity
The antimicrobial activity of pyrimidine derivatives, including 2-amino-4-chloro-6-methoxypyrimidine, was explored, revealing potent antibacterial and antifungal properties. This research contributes to the development of new antimicrobial agents, potentially offering solutions to combat various infections (W. Al-Masoudi et al., 2015).
Magnetic and Structural Properties
Research on Cu(II) complexes with 4-amino-6-methoxypyrimidine ligand highlights the compound's potential in creating materials with unique magnetic properties. This work contributes to the field of material science, particularly in developing new magnetic materials (Wijdene Nbili et al., 2017).
Properties
IUPAC Name |
2-amino-4-methoxy-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-4-2-3(9)7-5(6)8-4/h2H,1H3,(H3,6,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIIYPYNZMHUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364174 | |
Record name | ST50764509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59081-28-6 | |
Record name | ST50764509 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-hydroxy-6-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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